molecular formula C8H7BrN2O B13452987 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine

Cat. No.: B13452987
M. Wt: 227.06 g/mol
InChI Key: ZSDNYUNFDGDYDK-UHFFFAOYSA-N
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Description

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine (CAS: 2156544-93-1; Molecular Formula: C₈H₇BrN₂O) is a pyridazine derivative substituted with a bromine atom at position 3 and a but-3-yn-2-yloxy group at position 6 . The pyridazine core is a six-membered aromatic ring containing two adjacent nitrogen atoms, which imparts electron-deficient properties. This compound is primarily utilized as a synthetic intermediate in organic chemistry and materials science .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-6-but-3-yn-2-yloxypyridazine

InChI

InChI=1S/C8H7BrN2O/c1-3-6(2)12-8-5-4-7(9)10-11-8/h1,4-6H,2H3

InChI Key

ZSDNYUNFDGDYDK-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)OC1=NN=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine typically involves the reaction of 3-bromo-6-hydroxypyridazine with but-3-yn-2-ol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The but-3-yn-2-yloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazines or tetrahydropyridazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridazines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carbonyl compounds derived from the oxidation of the but-3-yn-2-yloxy group.

    Reduction Reactions: Products include partially or fully reduced pyridazine derivatives.

Scientific Research Applications

3-Bromo-6-(but-3-yn-2-yloxy)pyridazine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(but-3-yn-2-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the but-3-yn-2-yloxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following compounds share the pyridazine core with a bromine at position 3 but differ in the substituent at position 6:

Compound Name Substituent at Position 6 Molecular Formula CAS Number Key Applications/Properties References
3-Bromo-6-(but-3-yn-2-yloxy)pyridazine But-3-yn-2-yloxy C₈H₇BrN₂O 2156544-93-1 Cross-coupling, alkyne chemistry
3-Bromo-6-(thiophen-2-yl)pyridazine Thiophen-2-yl C₈H₅BrN₂S Not provided Suzuki-Miyaura coupling, optical materials
3-Bromo-6-(pyridin-2-yl)pyridazine Pyridin-2-yl C₉H₆BrN₃ 1005036-23-6 Medicinal chemistry, organic synthesis
3-Bromo-6-(trifluoromethyl)pyridazine Trifluoromethyl C₅H₂BrF₃N₂ 174607-37-5 Electron-deficient intermediates

Reactivity and Electronic Properties

  • Electron-Deficient Core : The pyridazine ring’s electron-withdrawing nature is amplified by substituents like trifluoromethyl (strongly electron-withdrawing) or bromine (moderate electron-withdrawing). The butynyloxy group, however, introduces mixed effects: the oxygen atom donates electrons via resonance, while the alkyne is electron-neutral .
  • Cross-Coupling Efficiency : Bromine at position 3 facilitates Suzuki-Miyaura reactions. Yields vary with substituents:
    • Thiophen-2-yl derivatives exhibit moderate yields (14–28%) due to competing homocoupling or hydrolytic deboronation .
    • Trifluoromethyl-substituted analogues are less reactive in cross-coupling due to increased electron deficiency .
    • The butynyloxy group’s steric hindrance may reduce coupling efficiency compared to planar thiophene or pyridine substituents.

Key Research Findings

  • Optical Properties : Thiophen-2-yl derivatives exhibit strong absorption in the visible range (λmax ≈ 400–450 nm), whereas trifluoromethyl analogues show blue-shifted spectra due to reduced conjugation .

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